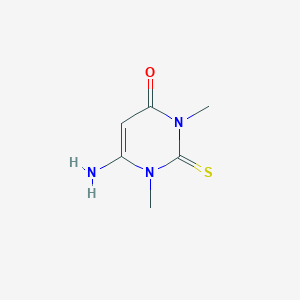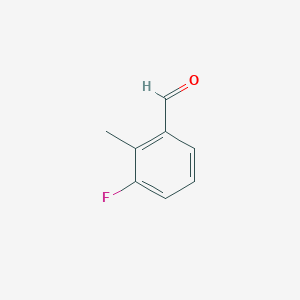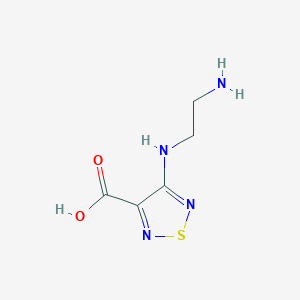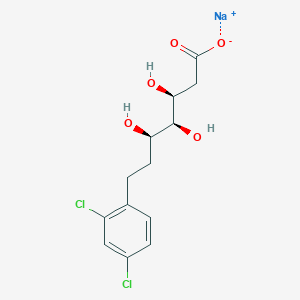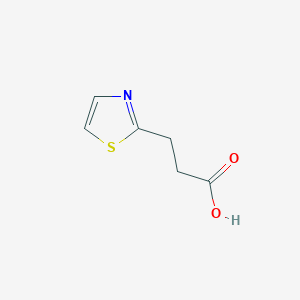
3-(2-Thiazolyl)propionic acid
Descripción general
Descripción
3-(2-Thiazolyl)propionic acid is a chemical compound with the molecular formula C6H7NO2S . It is also known as (±)-2-Amino-3-(2-thiazolyl)propionic acid . The compound contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Thiazole .
Synthesis Analysis
The synthesis of this compound or its derivatives involves various methods. One method involves the acylation of 3-(2-amino-1,3-thiazol-4-yl)-coumarine with succinic anhydride in benzene or glacial acetic acid medium . Another method involves the esterification of the acid with methanol to obtain the corresponding ester, which is then boiled in 2-propanol with hydrazine monohydrate .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered thiazole ring, a carboxylic acid group, and a propionic acid side chain . The compound has an average mass of 157.190 Da and a mono-isotopic mass of 157.019745 Da . The NMR spectra of synthesized derivatives show the presence of E/Z isomers due to the presence of a CO-NH fragment in the molecule and its hindered rotation around the CO-NH bond .Physical And Chemical Properties Analysis
This compound has an empirical formula of C6H8N2O2S . The compound contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Thiazole .Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 3-(2-thiazolyl)propionic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets for these effects can vary widely and are often dependent on the specific structure and functional groups present in the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cellular structures, or interfere with signaling pathways . The specific mode of action can depend on the nature of the target and the specific structure of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways . For instance, some thiazole derivatives have been found to inhibit key enzymes in metabolic pathways, disrupt cellular structures, or interfere with signaling pathways . The specific pathways affected can depend on the nature of the target and the specific structure of the thiazole derivative.
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interaction with its targets and its impact on cellular processes and biochemical pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Thiazolyl)propionic acid in laboratory experiments is its stability and low toxicity. This compound is a relatively stable compound and is not easily degraded. It is also non-toxic, which makes it suitable for use in a variety of laboratory experiments. However, this compound is also insoluble in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
The use of 3-(2-Thiazolyl)propionic acid in scientific research is still relatively new and there is still much to be explored. Some potential future directions for research include the development of new methods for the synthesis of this compound, the exploration of its potential therapeutic applications, and the investigation of its effects on other enzymes and proteins. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments.
Aplicaciones Científicas De Investigación
3-(2-Thiazolyl)propionic acid has been used extensively in scientific research. It has been used as a reagent in the synthesis of various compounds, as a catalyst for various biochemical reactions, and as an inhibitor of the enzyme phosphatase. This compound has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes. This compound has been used to study the mechanism of action of various drugs, as well as to study the effects of various drugs on the body.
Safety and Hazards
The safety data sheet for propionic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Análisis Bioquímico
Biochemical Properties
3-(2-Thiazolyl)propionic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as propionyl-CoA carboxylase, which is crucial for the metabolism of propionyl-CoA . This interaction is essential for the conversion of propionyl-CoA to methylmalonyl-CoA, a key step in the tricarboxylic acid (TCA) cycle. Additionally, this compound has been shown to affect the activity of histone deacetylases, influencing gene expression through epigenetic modifications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to disrupt endocytosis, cell cycle progression, and cellular respiration in yeast cells . Specifically, this compound causes an increase in endocytosis, leading to enhanced uptake of molecules into the cell. It also induces cell cycle arrest at the G1 phase, preventing cells from progressing to the G2 phase . Furthermore, this compound disrupts cellular respiration by inhibiting the reduction of MTT, indicating a decrease in mitochondrial activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to enzymes such as propionyl-CoA carboxylase, inhibiting its activity and affecting the TCA cycle . Additionally, this compound influences gene expression by modulating histone acetylation and propionylation . These epigenetic modifications result in changes in chromatin structure and gene activation, impacting cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cellular respiration and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and adverse impacts on cellular metabolism . These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of propionyl-CoA . It interacts with enzymes such as propionyl-CoA carboxylase, facilitating the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is crucial for the proper functioning of the TCA cycle and energy production in cells. Additionally, this compound may influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and its effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the mitochondria, where it exerts its effects on cellular respiration and energy production . Additionally, this compound may be targeted to other organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its impact on cellular functions.
Propiedades
IUPAC Name |
3-(1,3-thiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTQVDTVCPIZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375261 | |
| Record name | 3-(2-Thiazolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144163-65-5 | |
| Record name | 3-(2-Thiazolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-thiazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)
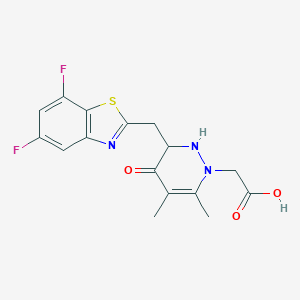
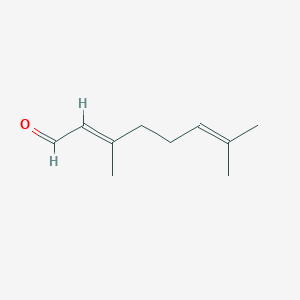
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
